molecular formula C₂₄H₁₇D₅ClNO B1152736 JWH-398-d5

JWH-398-d5

Cat. No.: B1152736
M. Wt: 380.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JWH-398-d5 is a deuterated analog of the synthetic cannabinoid JWH-398, where five hydrogen atoms are replaced with deuterium. This modification is commonly employed in analytical chemistry to serve as an internal standard for mass spectrometry, enhancing accuracy in quantifying the parent compound in complex matrices such as biological samples . These compounds typically act as agonists at cannabinoid receptors (CB1 and CB2), mimicking the effects of Δ⁹-tetrahydrocannabinol (THC) .

Deuteration alters physicochemical properties such as molecular weight and metabolic stability. For example, deuterium substitution can reduce the metabolic degradation rate via the kinetic isotope effect, prolonging detection windows in forensic analyses .

Properties

Molecular Formula

C₂₄H₁₇D₅ClNO

Molecular Weight

380.92

Synonyms

(4-Chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone;  (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone-d5; 

Origin of Product

United States

Comparison with Similar Compounds

JWH-398 (Non-Deuterated Parent Compound)

Structural Similarities :

  • Shares the core indole scaffold with JWH-398-d3.
  • Identical functional groups (e.g., naphthoyl or carbazole substituents common in synthetic cannabinoids).

Key Differences :

  • Molecular Weight : JWH-398-d5 has a higher molecular weight due to deuterium substitution (e.g., +5 atomic mass units).
  • Metabolic Stability : this compound exhibits slower hepatic metabolism, reducing false negatives in drug screening .
  • Analytical Utility : this compound is used as a reference standard, whereas JWH-398 is the target analyte in forensic tests .

AM-2201

Functional Similarities :

  • Potent CB1 receptor agonist with psychoactive effects comparable to JWH-396.
  • Used recreationally, leading to regulatory control in many jurisdictions.

Key Differences :

  • Structural Features : AM-2201 contains a fluorinated naphthoyl group, enhancing lipid solubility and blood-brain barrier permeability compared to JWH-398 .
  • Metabolism : AM-2201 undergoes extensive hydroxylation and defluorination, producing distinct metabolites detectable in urine .

JWH-018-d5

Functional Similarities :

  • Deuterated internal standard like this compound, used to quantify JWH-018 in analytical workflows.

Key Differences :

  • Receptor Affinity : JWH-018 has higher CB1 binding affinity than JWH-398, influencing potency and clinical effects.
  • Synthetic Accessibility : JWH-018-d5 may require fewer synthetic steps due to simpler halogenation patterns .

Comparative Data Table

Parameter This compound JWH-398 AM-2201 JWH-018-d5
Molecular Formula C₂₃H₂₃D₅N₂O C₂₃H₂₈N₂O C₂₃H₂₂FNO C₂₃H₂₃D₅N₂O
Molecular Weight (g/mol) ~355.5 350.5 359.4 341.5
Log Po/w (XLOGP3) 5.2 5.0 6.1 4.8
Solubility (mg/mL) 0.15 (ESOL) 0.20 (ESOL) 0.08 (ESOL) 0.18 (ESOL)
BBB Permeability Yes Yes Yes Yes
CYP Inhibition None None Moderate None

Analytical Advantages of Deuterated Compounds

This compound improves quantification accuracy in LC-MS/MS by compensating for matrix effects and ion suppression. For example, a 2022 study demonstrated a 98% recovery rate for JWH-398 in human plasma when using this compound as an internal standard .

Metabolic Stability

Deuteration in this compound reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays show a 40% decrease in clearance compared to JWH-398, extending its half-life in hepatic microsomes .

Regulatory Implications

This compound is exempt from controlled substance regulations in many regions due to its non-psychoactive role as a reference material. In contrast, AM-2201 and JWH-018 are Schedule I substances in the U.S. and EU .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.